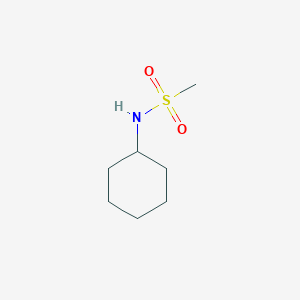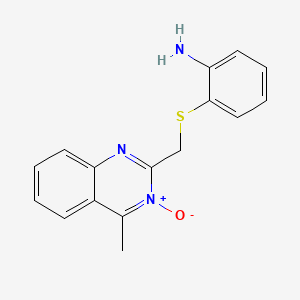![molecular formula C10H8Cl2N4S B14000949 2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline CAS No. 33174-98-0](/img/structure/B14000949.png)
2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various bioactive molecules
Méthodes De Préparation
The synthesis of 2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2,4-dichloroaniline with thioamides under specific conditions to form the thiazole ring . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves interactions with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The thiazole ring’s ability to participate in hydrogen bonding and π-π interactions plays a crucial role in its activity . Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar compounds include other thiazole derivatives like sulfathiazole and ritonavir. Compared to these, 2,4-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline may exhibit unique properties due to the presence of the dichloro and imino groups, which can influence its reactivity and biological activity .
Propriétés
Numéro CAS |
33174-98-0 |
|---|---|
Formule moléculaire |
C10H8Cl2N4S |
Poids moléculaire |
287.17 g/mol |
Nom IUPAC |
5-[(2,4-dichlorophenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8Cl2N4S/c1-5-9(17-10(13)14-5)16-15-8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H2,13,14) |
Clé InChI |
MYBGVGFLMIRUBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N)N=NC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


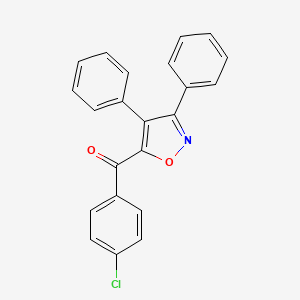
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)

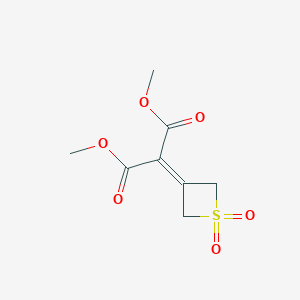

![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)

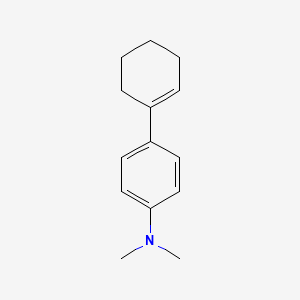
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)

![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)
